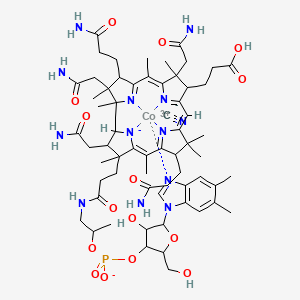
N-(4-Aminophenyl)-4-isopropoxybenzamide
Descripción general
Descripción
N-(4-Aminophenyl)-4-isopropoxybenzamide, also known as 4-AIPB, is an organic compound that has a variety of applications in the field of science and research. It is a white crystalline solid with a melting point of approximately 200 °C. 4-AIPB has a wide range of uses, from medical and pharmaceutical research to industrial applications. It is used in the synthesis of a number of compounds, including drugs, polymers, and other materials. 4-AIPB can also be used as a reagent in chemical reactions, as a catalyst in organic synthesis, and as a starting material for the production of other compounds.
Aplicaciones Científicas De Investigación
Environmental Degradation and Toxicity Studies
Advanced Oxidation Processes (AOPs) have been employed to treat recalcitrant compounds like acetaminophen from aqueous mediums, generating insights into degradation pathways, kinetics, mechanisms, and biotoxicity of by-products. Such studies are crucial for environmental safety and the development of efficient wastewater treatment systems. The analysis of degradation products and their environmental impact, as explored in the research by Mohammad Qutob et al., could be relevant for studying similar benzamide derivatives, including N-(4-Aminophenyl)-4-isopropoxybenzamide, especially in terms of environmental persistence and toxicity (Qutob et al., 2022).
Analytical and Biochemical Research
The analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl and its implications in assessing cancer risk highlights the importance of analytical methods in understanding the biological impact of chemical compounds. Such research, detailed by Zhidan Chen et al., underscores the role of advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), in identifying and quantifying biochemical interactions of benzamide derivatives, which may extend to compounds like N-(4-Aminophenyl)-4-isopropoxybenzamide (Chen et al., 2018).
Synthesis and Molecular Interactions
The study of cocrystals involving 4-bromobenzamide with dicarboxylic acids by Srinu Tothadi et al. provides insights into the molecular interactions and crystal engineering aspects of benzamides. This research highlights the modular approach in designing cocrystals for improved physicochemical properties, which can be applicable to the synthesis and application development of N-(4-Aminophenyl)-4-isopropoxybenzamide (Tothadi et al., 2013).
Antioxidant Activity Studies
Investigations into the antioxidant activities of various compounds, as reviewed by I. Munteanu and C. Apetrei, offer comprehensive insights into the mechanisms and applications of antioxidants in food engineering, medicine, and pharmacy. Such studies provide a basis for exploring the antioxidant potential of benzamide derivatives, including N-(4-Aminophenyl)-4-isopropoxybenzamide, in various therapeutic and nutritional applications (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-11H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABWGDREBSCBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-4-isopropoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)


![(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid](/img/structure/B1436940.png)


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)
![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)


![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)

![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)